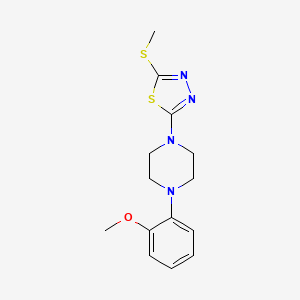

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives involves multi-step chemical reactions starting from aminothiourea and carbon disulfide as starting materials, leading to various derivatives upon cyclization and functionalization with different substituents, including piperazine (Wu Qi, 2014; Z. Xia, 2015). These syntheses typically involve nucleophilic substitution reactions, cyclization, and amide formation, providing a framework for the synthesis of the specific compound .

Molecular Structure Analysis

Molecular structure analysis of 1,3,4-thiadiazole derivatives reveals a diverse interaction potential for biological receptors. For example, derivatives have been designed with varying substituents to explore structure-activity relationships, impacting their binding affinities to different targets (J. Mokrosz et al., 1994). Crystal structure studies and computational analyses, such as density functional theory (DFT) calculations, further contribute to understanding the electronic and spatial characteristics essential for activity (K. Kumara et al., 2017).

Chemical Reactions and Properties

1,3,4-Thiadiazole compounds exhibit diverse chemical reactivity, enabling the introduction of various functional groups. For instance, the thiadiazole core can undergo nucleophilic substitution reactions with piperazine, leading to derivatives with potential antibacterial activities (A. Foroumadi et al., 2005). These chemical properties are crucial for tailoring the molecules for specific biological targets.

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives, such as solubility and melting points, are influenced by their molecular structure. Substituents like methoxyphenyl and piperazine affect the compound's polarity and, consequently, its solubility in various solvents, crucial for its biological application and formulation (Reza Moradivalikboni et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, are central to the utility of 1,3,4-thiadiazole derivatives in synthesizing targeted molecules. These properties are exploited in synthesizing compounds with desired biological activities by modifying the thiadiazole core and the piperazine moiety (P. Mhaske et al., 2014).

Scientific Research Applications

Synthesis and Biological Activities

Efficient Synthesis of PPARpan Agonists : A compound structurally related to the specified chemical was synthesized as a potent PPARpan agonist, demonstrating an application in the development of drugs targeting peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating cellular processes and metabolic diseases (Guo et al., 2006).

Antibacterial Activity : Research on thiadiazole derivatives, including compounds similar to the one , showed that these compounds possess antibacterial properties. The introduction of polar groups into the fused heterocyclic thiadiazole compounds resulted in enhanced antibacterial activity, suggesting potential applications in developing new antibacterial agents (Hu et al., 2008).

Antimicrobial and Antifungal Agents : Novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and demonstrated inhibitory effects on bacteria and fungi. This suggests their potential use in treating infections caused by these microorganisms (Patel et al., 2012).

Antihypertensive and Cardiovascular Applications

- Antihypertensive Action : A quinazoline derivative closely related to the mentioned compound exhibited α1-adrenoceptor antagonistic effects and showed potential as an antihypertensive agent, indicating its application in cardiovascular disease management (Tsai et al., 2001).

Pharmaceutical Analysis and Drug Development

- Ion-Selective Electrode for Pharmaceutical Analysis : Research involving related piperazine compounds highlighted the development of an ion-selective electrode for the determination of ketoconazole in pharmaceutical analysis. This application is crucial for quality control and dosage determination in the pharmaceutical industry (Shamsipur & Jalali, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methylsulfanyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS2/c1-19-12-6-4-3-5-11(12)17-7-9-18(10-8-17)13-15-16-14(20-2)21-13/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUZYCOIGOICFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)